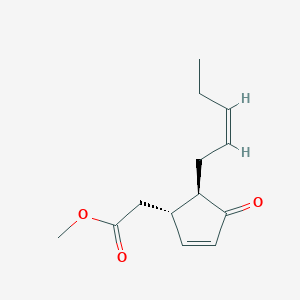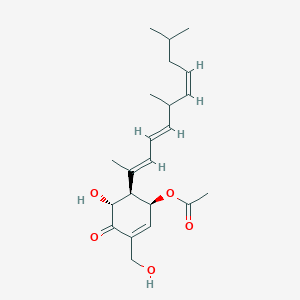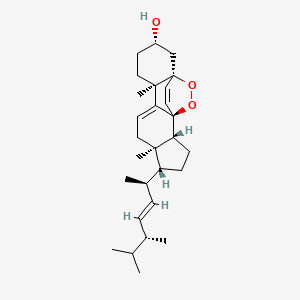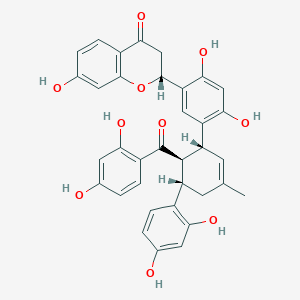![molecular formula C29H42N6O9S B1250103 (4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antiviral and Cytostatic Activities
Research conducted on derivatives of the compound demonstrated antiviral activities, particularly against Herpes Simplex virus type 2 (HSV-2). However, these derivatives did not show significant cytostatic activity against HeLa cell cultures, indicating specificity in its antiviral applications (Castro‐Pichel et al., 1990).
Antibacterial and Antimicrobial Activities
The compound's derivatives have been explored for their antibacterial properties. Specific carbapenems derived from the compound demonstrated potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Iso et al., 1996). Additionally, novel heterocyclic compounds based on a derivative of the specified compound were synthesized and exhibited promising antimicrobial activity (El‐Emary et al., 2002).
Antiprotozoal Activities
Some derivatives have shown potential as antiprotozoal agents, with strong DNA affinities and significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum. Furthermore, excellent in vivo activity in the trypanosomal STIB900 mouse model was noted for certain derivatives, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Chemical Synthesis and Modification
The compound and its derivatives serve as crucial intermediates in chemical synthesis, enabling the creation of a variety of novel compounds with potential biological activities. Studies have focused on synthesizing and modifying different derivatives to explore their biological functions and applications (Baker et al., 1978).
properties
Molecular Formula |
C29H42N6O9S |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C29H42N6O9S/c1-5-15(2)23(30)26(38)34-45(42,43)14-22(36)33-29(28(40)41)20-13-35(4)12-19(25(32)37)18(20)11-21(29)44-27(39)24(31)16(3)17-9-7-6-8-10-17/h6-10,12,15-16,18,20-21,23-24H,5,11,13-14,30-31H2,1-4H3,(H2,32,37)(H,33,36)(H,34,38)(H,40,41)/t15-,16-,18-,20+,21-,23-,24-,29+/m0/s1 |
InChI Key |
UEPCEXDSBHEBAB-DLKTYGRBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)CC(=O)N[C@]1([C@H](C[C@@H]2[C@H]1CN(C=C2C(=O)N)C)OC(=O)[C@H]([C@@H](C)C3=CC=CC=C3)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)CC(=O)NC1(C(CC2C1CN(C=C2C(=O)N)C)OC(=O)C(C(C)C3=CC=CC=C3)N)C(=O)O)N |
synonyms |
SB 203208 SB-203208 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



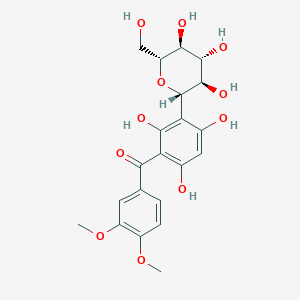
![(2S,3S,4R)-N-[(3S,9S,12S,15R,18S,21S,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1250021.png)

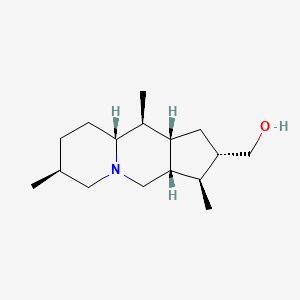
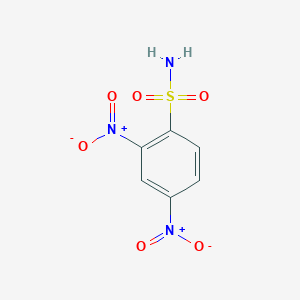
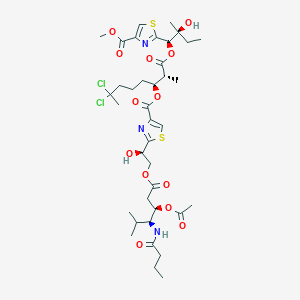
![3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)
